Cas no 2171457-24-0 (3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)

3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid
- EN300-1481230
- 3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
- 2171457-24-0
-
- インチ: 1S/C27H25ClN2O5/c1-15(2)24(25(31)29-23-12-11-16(26(32)33)13-22(23)28)30-27(34)35-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,15,21,24H,14H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: UCHUNWXQQQGVTM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=O)O)C=CC=1NC(C(C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 492.1451996g/mol
- どういたいしつりょう: 492.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 105Ų
3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481230-500mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 500mg |
$603.0 | 2023-09-28 | ||
Enamine | EN300-1481230-2500mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 2500mg |
$1230.0 | 2023-09-28 | ||
Enamine | EN300-1481230-250mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 250mg |
$579.0 | 2023-09-28 | ||
Enamine | EN300-1481230-10000mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 10000mg |
$2701.0 | 2023-09-28 | ||
Enamine | EN300-1481230-50mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 50mg |
$528.0 | 2023-09-28 | ||
Enamine | EN300-1481230-5000mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 5000mg |
$1821.0 | 2023-09-28 | ||
Enamine | EN300-1481230-1.0g |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1481230-1000mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 1000mg |
$628.0 | 2023-09-28 | ||
Enamine | EN300-1481230-100mg |
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171457-24-0 | 100mg |
$553.0 | 2023-09-28 |
3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acidに関する追加情報
Comprehensive Overview of 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS No. 2171457-24-0)
The compound 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS No. 2171457-24-0) is a highly specialized chemical entity with significant relevance in pharmaceutical research and peptide synthesis. Its intricate structure, featuring a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers and industry professionals frequently search for this compound due to its unique properties and applications in drug discovery, particularly in the context of peptide coupling and solid-phase peptide synthesis (SPPS).
One of the most notable aspects of 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid is its role in Fmoc-based peptide synthesis. The Fmoc group is widely used to protect amino acids during the synthesis process, ensuring high yields and minimal side reactions. This compound's chloro and benzoic acid functionalities further enhance its utility, allowing for precise modifications in peptide chains. As the demand for custom peptides and bioconjugates grows, this compound has garnered attention for its ability to facilitate complex synthetic pathways.
In recent years, the pharmaceutical industry has seen a surge in interest around targeted drug delivery and personalized medicine. 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid aligns with these trends, as it enables the creation of peptide-based therapeutics with enhanced specificity. For instance, its incorporation into antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) can improve the efficacy of treatments for conditions like cancer and autoimmune diseases. This has led to increased searches for Fmoc-protected amino acid derivatives and related building blocks.
Another area where CAS No. 2171457-24-0 shines is in proteomics research. Scientists exploring protein-protein interactions or post-translational modifications often rely on synthetic peptides as tools or standards. The compound's robust structure ensures stability during experimental procedures, making it a preferred choice for high-throughput screening and mass spectrometry applications. Additionally, its compatibility with automated peptide synthesizers streamlines workflows, addressing the need for efficiency in modern laboratories.
From a synthetic chemistry perspective, 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid exemplifies the convergence of organic chemistry and biotechnology. Its design incorporates elements that cater to both traditional chemical synthesis and cutting-edge bioconjugation techniques. This duality is particularly appealing to researchers working on hybrid molecules or multifunctional therapeutics, which are among the hottest topics in drug development today.
Quality control and analytical characterization are critical when working with CAS No. 2171457-24-0. Advanced techniques such as HPLC, NMR, and LC-MS are routinely employed to verify the compound's purity and structural integrity. These methods align with the broader industry focus on quality-by-design (QbD) principles, ensuring that synthetic intermediates meet stringent regulatory standards. As such, suppliers and manufacturers of this compound often highlight its certificates of analysis (CoA) and batch-to-batch consistency, which are key considerations for buyers.
Looking ahead, the potential applications of 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid are expected to expand further. With the rise of AI-driven drug discovery and computational chemistry, researchers are increasingly leveraging such compounds to validate in silico predictions. Its versatility also positions it as a candidate for exploring new chemical spaces in fragment-based drug design. As these trends continue to evolve, the demand for high-quality, well-characterized intermediates like this one is likely to grow.
In summary, 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS No. 2171457-24-0) represents a critical tool in modern pharmaceutical and biochemical research. Its unique properties, coupled with its alignment with current scientific trends, make it a compound of enduring interest. Whether for peptide synthesis, drug development, or proteomics, this molecule continues to play a pivotal role in advancing scientific knowledge and therapeutic innovation.
2171457-24-0 (3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid) 関連製品
- 1213639-18-9((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)
- 1803549-88-3(2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile)
- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)
- 2228300-11-4(3-amino-2-methyl-2-5-(2-methylcyclopropyl)furan-2-ylpropan-1-ol)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 2229305-94-4(2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine)
- 31908-20-0(Cyclohexanone, 2-(2-bromophenyl)-)
- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)
- 1115979-59-3(N-[(3-bromophenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide)




